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Introduction

A Disintegrin and Metalloproteinase 8 (ADAMS) is a transmembrane metalloprotease that plays
a crucial role in various pathological processes, including cancer progression, inflammation,
and neurodegenerative diseases.[1][2] Its involvement in tumor cell invasion, migration, and
angiogenesis has positioned it as a promising therapeutic target.[3][4] BK-1361 is a
peptidomimetic inhibitor designed to specifically target ADAMS, offering a potential therapeutic
avenue for ADAM8-driven pathologies.[5][6] This technical guide provides a comprehensive
overview of BK-1361, including its mechanism of action, inhibitory activity, and the experimental
protocols used for its characterization.

Mechanism of Action

BK-1361 is a cyclic peptide that was designed based on the structural modeling of the
disintegrin domain of ADAMS.[5][7] Unlike inhibitors that target the catalytic site of the
metalloproteinase domain, BK-1361 functions by preventing the multimerization of ADAMS8 on
the cell surface.[5][8] This multimerization is a prerequisite for its biological activity, including its
proteolytic and non-proteolytic functions.[3][5] By binding to the disintegrin domain, BK-1361
allosterically inhibits ADAMS8, preventing its association with other ADAM8 molecules and its
interaction with binding partners like 31-integrin.[5][9] This disruption of ADAMS function leads
to a reduction in downstream signaling pathways that promote cell invasion and migration,
such as the ERK1/2 and MMP pathways.[5][6]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b11930368?utm_src=pdf-interest
https://portlandpress.com/clinsci/article/133/1/83/157/ADAM8-in-invasive-cancers-links-to-tumor
https://synapse.patsnap.com/article/what-are-adam8-antagonists-and-how-do-they-work
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00411
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014123/
https://pubmed.ncbi.nlm.nih.gov/25629724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014123/
https://www.researchgate.net/figure/ADAM8-inhibition-by-hydroxamates-and-cyclic-peptides_tbl1_270048843
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014123/
https://www.researchgate.net/figure/BK-1361-inhibits-ADAM8-multimerization-to-hinder-PDAC-invasion_fig2_344564632
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00411
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9995898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5014123/
https://pubmed.ncbi.nlm.nih.gov/25629724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The inhibitory potency and selectivity of BK-1361 have been quantified in various assays. The
following tables summarize the key quantitative data available for this peptide inhibitor.

Inhibitory Activity of BK-1361

Parameter Value
IC50 for ADAMB8 autocatalytic activation 120 + 19 nM[5]
IC50 for ADAM8-dependent sCD23 shedding 182 + 23 nM[5]

Selectivity of BK-1361

Protease Inhibition at 10 pM

ADAM9 No significant inhibition[5]
ADAM10 No significant inhibition[5]
ADAM12 No significant inhibition[5]
ADAM17 No significant inhibition[5]
MMP-2 No significant inhibition[5]
MMP-9 No significant inhibition[5]
MMP-14 No significant inhibition[5]

Signaling Pathways

ADAMBS exerts its pro-tumorigenic effects through both its proteolytic and non-proteolytic
functions, which involve the activation of specific signaling cascades. BK-1361, by inhibiting
ADAMS8 multimerization, effectively blocks these downstream pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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